(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Catalog No.
S876120
CAS No.
1416134-49-0
M.F
C13H19N3O2
M. Wt
249.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxami...

CAS Number

1416134-49-0

Product Name

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

IUPAC Name

(2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxamide

Molecular Formula

C13H19N3O2

Molecular Weight

249.32

InChI

InChI=1S/C13H19N3O2/c14-13(17)12-7-6-11(8-15-12)16-18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2,(H2,14,17)/t11-,12+/m1/s1

SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)N

Synonyms

(2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide; 2-Piperidinecarboxamide, 5-[(phenylmethoxy)amino]-, (2S,5R)-; (2S,5R)-5-(benzyloxyamino)-piperidine-2-carboxylic acid amide; 5R-(5-Benzyloxyamino) L-Pipecolic Amide

Avibactam Impurity 3 is an impurity of Avibactam.

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (CAS 1416134-49-0) is an advanced, chirally pure heterocyclic intermediate essential for the commercial synthesis of non-beta-lactam beta-lactamase inhibitors, primarily Avibactam. Structurally, it features a piperidine ring with a precisely oriented (2S)-carboxamide and a (5R)-benzyloxyamino group. In industrial procurement, this compound is valued as a late-stage building block that perfectly sets up the stereochemistry and functional group requirements for the complex 1,6-diazabicyclo[3.2.1]octane (DBO) core. By providing the critical amide functionality and a selectively deprotectable benzyloxy group in a single precursor, it allows process chemists to bypass difficult multi-step functionalizations, significantly reducing Process Mass Intensity (PMI) and improving overall API yield [1].

Substituting this exact intermediate with closely related analogs, such as racemic mixtures, alternative diastereomers, or ester-bearing precursors, leads to severe process bottlenecks or total synthetic failure. The (2S,5R) stereochemistry is non-negotiable; deviations result in an inactive final Active Pharmaceutical Ingredient (API) that cannot bind the beta-lactamase active site. Furthermore, attempting to procure the ester equivalent (e.g., ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate) and performing the urea cyclization prior to amidation is highly inefficient. The resulting bicyclic ester exhibits low reactivity toward amidation, forcing manufacturers to employ harsh hydrolysis and anhydride activation steps that degrade the sensitive DBO core and drastically lower overall yield [1].

Amidation Timing: Pre-Cyclization Carboxamide vs. Post-Cyclization Amidation

When synthesizing the diazabicyclooctane (DBO) core, manufacturers must choose when to install the carboxamide group. Procuring the pre-amidated (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide allows for direct progression to urea cyclization. In contrast, cyclizing the ester precursor first yields a bicyclic ester with low reactivity, requiring multi-step hydrolysis and anhydride activation to achieve amidation, which drastically reduces the yield [1].

Evidence DimensionOverall yield of the amidation step in DBO core synthesis
Target Compound Data(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (Amidation performed prior to cyclization): 68–99% yield
Comparator Or BaselineBicyclic ester intermediate (Amidation performed after urea cyclization): 34.5–65.5% yield
Quantified DifferenceProcuring the pre-amidated piperidine increases the functionalization yield by up to 30–60% compared to post-cyclization amidation.
ConditionsMethanolic ammonia amidation of the piperidine precursor vs. multi-step ester hydrolysis and anhydride activation of the bicyclic core.

Procuring the pre-formed carboxamide intermediate eliminates the need for harsh, low-yielding late-stage amidation, protecting the sensitive bicyclic urea ring from degradation.

Stereochemical Essentiality for Beta-Lactamase Inhibition

The biological activity of non-beta-lactam beta-lactamase inhibitors is strictly dependent on the spatial orientation of the carboxamide and sulfate groups. The (2S,5R) stereocenter of this intermediate perfectly maps to the active site requirements. Substituting with racemic mixtures or the (2S,5S) diastereomer results in a complete loss of target binding viability, leading to an inactive final API [1].

Evidence DimensionTarget binding viability and API activity
Target Compound Data(2S,5R) stereoisomer (Maps correctly to the beta-lactamase active site)
Comparator Or Baseline(2S,5S) diastereomer or racemic mixtures (Fails to form active Avibactam)
Quantified DifferenceOnly the (2S,5R) configuration yields the active API; alternative stereocenters result in 0% viable product for clinical applications.
ConditionsSynthesis and biological evaluation of diazabicyclooctane (DBO) beta-lactamase inhibitors.

Strict procurement of the enantiopure (2S,5R) intermediate is mandatory to ensure the correct spatial orientation of the final API, preventing total batch failure.

Processability: Benzyloxy Protection for One-Pot Late-Stage Sulfation

Late-stage processing of the DBO core requires deprotection of the hydroxylamine and subsequent sulfation. The benzyloxy group on this specific intermediate is highly advantageous because it enables a simultaneous, one-pot catalytic hydrogenolysis and sulfation using Pd/C and a sulfur trioxide complex. Alternative protecting groups would require isolation of the highly polar free amine intermediate, increasing Process Mass Intensity (PMI) and cycle time[1].

Evidence DimensionSynthetic steps required for final API sulfation
Target Compound DataBenzyloxy-protected intermediate (Enables a 1-step simultaneous debenzylation/sulfation)
Comparator Or BaselineAlternative hydroxylamine protecting groups (Require ≥2 steps: isolation of the free amine followed by sulfation)
Quantified DifferenceThe benzyloxy group reduces the final API conversion sequence by at least one full isolation step, significantly lowering Process Mass Intensity (PMI).
ConditionsLate-stage conversion of the DBO core using Pd/C hydrogenolysis and a sulfur trioxide complex.

The specific benzyloxy protection on this intermediate streamlines the final manufacturing stages into a highly efficient one-pot reaction, reducing cycle times and solvent waste.

Commercial Manufacturing of Avibactam and DBO Analogs

As the direct precursor to the Fmoc-mediated urea cyclization step, this compound is the standard choice for scaling up Avibactam API production, enabling high-yield construction of the bicyclic core while avoiding late-stage amidation bottlenecks [1].

Development of Novel Non-Beta-Lactam Inhibitors

For medicinal chemists designing next-generation beta-lactamase inhibitors, this intermediate provides the pre-assembled (2S,5R) piperidine scaffold, allowing rapid exploration of new bicyclic core modifications without rebuilding the required chiral centers [1].

Analytical Standard and Impurity Profiling

Procured as 'Avibactam Impurity 3,' this exact compound is required for regulatory compliance, HPLC method validation, and Quality Control (QC) in Abbreviated New Drug Applications (ANDA) to monitor intermediate carryover in final API batches .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.4

Dates

Last modified: 08-15-2023

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